molecular formula C12H12BrFN2O B595268 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-88-0

7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B595268
CAS No.: 1272755-88-0
M. Wt: 299.143
InChI Key: NFHBOWYZRDVZLI-UHFFFAOYSA-N
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Description

7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the bromo and fluoro substituents. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can be compared with other spirocyclic compounds, such as spiroindolines and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties.

Similar compounds include:

  • Spiroindolines
  • Spirooxindoles
  • Spirotetrahydroquinolines

These compounds can be used as references to understand the unique properties and potential applications of this compound.

Properties

IUPAC Name

6-(3-bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-8-6-7(2-3-9(8)14)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHBOWYZRDVZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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